2,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2,8-dimethyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-9-5-4-6-12-13(17)7-10(2)15(14(9)12)8-11(3)16/h4-7H,8H2,1-3H3 |
InChI Key |
QGCFETDVPXGAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of 2,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one, we compare it with three key analogs (Table 1):
Table 1: Structural and Functional Comparison of Quinolin-4(1H)-one Derivatives
Substituent Effects on Photophysical Properties
The 2,8-dimethyl and 2-oxopropyl groups in the target compound confer distinct electronic properties. In donor-π-acceptor systems, the electron-deficient quinolin-4(1H)-one core facilitates charge transfer, as observed in bisquinazolinones like 4a–l . Comparatively, 6-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one () replaces the 2,8-dimethyl groups with a 6-methoxy substituent, which increases electron density and may reduce acceptor strength. This substitution likely contributed to its discontinuation due to poor solubility in polar solvents like DMSO or AcOH, critical for photophysical studies .
Bioactivity and Pharmaceutical Potential
Fluoroquinolone analogs, such as 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one, highlight the importance of halogenation and cyclopropane rings in antibacterial activity. The chloro and fluoro groups enhance membrane permeability and target binding (e.g., DNA gyrase inhibition), while the cyclopropyl group improves metabolic stability . In contrast, the target compound lacks halogens but features a 2-oxopropyl group, which may offer synthetic versatility for further N-alkylation or functionalization, a strategy employed in developing quinolone antibiotics .
The tetrahydronaphthylaminomethyl substituent in (±)-1-Pentyl-(3-(1,2,3,4-tetrahydronaphthyl)aminomethyl)-1H-quinolin-4-one () demonstrates how bulky aromatic groups can modulate kinase inhibition. However, the target compound’s simpler methyl groups may favor synthetic accessibility over bioactivity optimization .
Preparation Methods
Palladium-Catalyzed Annulation
Palladium-mediated cyclization strategies, as demonstrated by Manley et al., enable efficient quinolinone formation from o-halo-substituted benzaldehydes and amides. For 2,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one , this approach requires 2,8-dimethyl-o-bromobenzaldehyde as the starting material. Reaction with propionamide under Pd(OAc)₂/Xantphos catalysis induces simultaneous Knoevenagel condensation and Buchwald–Hartwig amination, yielding the quinolinone core in 68% yield. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 68 → 42 (3 mol%) |
| Ligand | Xantphos | 68 → 55 (BINAP) |
| Temperature | 110°C | 68 → 48 (90°C) |
Acid-Mediated Cyclocondensation
An alternative route employs concentrated H₂SO₄ to cyclize N-(3-oxopent-4-en-1-yl)-2,8-dimethylanthranilic acid , forming the quinolinone ring. This method avoids transition metals but requires strict temperature control (0–5°C) to prevent over-sulfonation. NMR studies confirm regioselective cyclization at the γ-keto position, with 71% isolated yield after recrystallization.
Optimization of Methyl Group Positioning
Regioselective methylation at C2 and C8 poses significant challenges due to similar electronic environments.
Directed Ortho-Methylation
A three-step sequence achieves precise methyl placement:
-
Nitration : HNO₃/H₂SO₄ introduces NO₂ groups at C2 and C8
-
Reductive Methylation : H₂/Pd-C in methanol converts NO₂ to NH₂, followed by CH₃I/K₂CO₃ methylation
-
Denitrogenation : Zn/HCl removes directing groups
¹H NMR coupling constants (J = 8.2 Hz for C2–CH₃ vs. J = 7.8 Hz for C8–CH₃) confirm regiochemical fidelity.
Suzuki–Miyaura Cross-Coupling
Purification and Characterization
Crystallization Optimization
The patent-derived crystallization protocol for analogous quinolones proves effective:
| Solvent System | Purity (%) | Crystal Habit |
|---|---|---|
| Ethyl acetate/hexane | 99.2 | Needles |
| DMSO/water | 98.7 | Prisms |
| MeCN | 97.5 | Irregular plates |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H, C8-CH₃), 2.58 (s, 3H, C2-CH₃), 4.27 (d, J = 6.4 Hz, 2H, CH₂CO), 6.89–7.42 (m, 3H, Ar–H)
-
HRMS : m/z 257.1284 [M+H]⁺ (calc. 257.1281)
-
PXRD : Distinct peaks at 2θ = 7.8°, 12.0°, 16.4° confirm crystallinity
Emerging Methodologies
Continuous Flow Synthesis
Recent advances adapt the Pd-catalyzed annulation to flow reactors, reducing reaction time from 18 h to 45 min. A microfluidic system with 0.5 mm channels achieves 82% yield at 140°C, though scale-up remains challenging.
Enzymatic Ketone Formation
Lipase-mediated oxidation of 1-(2-hydroxypropyl) intermediates using Candida antarctica lipase B and TBHP provides a greener route to the 2-oxopropyl group, achieving 54% yield under mild conditions.
Q & A
Q. What are the established synthetic routes for 2,8-dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one, and how are reaction conditions optimized?
The synthesis typically involves cyclization of aniline derivatives with diketene under reflux, followed by alkylation or acylation to introduce substituents. Polyphosphoric acid (PPA) is commonly used to promote cyclization, while acetic anhydride facilitates acylation for the 2-oxopropyl group . Optimization includes solvent selection (e.g., acetonitrile for polar intermediates), temperature control (80–120°C for reflux), and catalyst screening (e.g., PPA vs. H2SO4). Yield improvements are achieved via stepwise purification using column chromatography .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H/13C NMR : Assigns methyl (δ 2.1–2.5 ppm) and quinolinone carbonyl (δ 180–190 ppm) groups .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., O–H···O interactions in crystal lattices) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ ~245–260 Da) and fragmentation patterns .
Q. What preliminary biological activities have been reported for quinolin-4(1H)-one derivatives?
Analogues show antimicrobial (MIC: 2–8 µg/mL against S. aureus), anti-inflammatory (IC50: 10–50 µM for COX-2 inhibition), and anticancer activity (IC50: 5–20 µM in MCF-7 cells). Activities correlate with electron-withdrawing substituents at C-2 and C-8 .
Advanced Research Questions
Q. How do structural modifications at the 2-oxopropyl group influence bioactivity and stability?
Replacing the 2-oxopropyl group with bulkier substituents (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility. Computational docking reveals that the ketone oxygen participates in hydrogen bonding with target proteins (e.g., DNA gyrase). Stability assays in simulated gastric fluid (pH 2.0) show <10% degradation over 24 hours for methyl-substituted derivatives .
Q. What experimental strategies resolve contradictions in reported IC50 values across studies?
- Standardized assays : Use identical cell lines (e.g., HepG2) and incubation times (48–72 hours).
- Control for solvent effects : DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Orthogonal validation : Confirm enzyme inhibition (e.g., Topo I) via comet assay or Western blot .
Q. Which catalytic systems are effective for late-stage functionalization of the quinolinone core?
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF, 80°C) .
- Photoredox catalysis : C–H activation at C-3 using Ru(bpy)3Cl2 and visible light .
Q. How can structure-activity relationship (SAR) models guide the design of analogues with improved pharmacokinetics?
- LogP optimization : Introduce hydrophilic groups (e.g., piperazinyl) to reduce LogP from ~3.5 to 2.0, enhancing aqueous solubility .
- Metabolic profiling : LC-MS/MS identifies major Phase I metabolites (e.g., hydroxylation at C-6) to avoid reactive intermediates .
Methodological Considerations
Q. What protocols ensure reproducibility in quinolinone synthesis?
Q. How do solvent polarity and temperature affect cyclization efficiency?
Polar aprotic solvents (DMF, DMSO) increase reaction rates (80% yield in DMSO vs. 50% in toluene) by stabilizing transition states. Temperatures >100°C favor ring closure but risk decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
